molecular formula C12H8ClKN2S B3124398 Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate CAS No. 318248-59-8

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate

Cat. No. B3124398
CAS RN: 318248-59-8
M. Wt: 286.82 g/mol
InChI Key: RLVDQULQQOYYIG-ZIKNSQGESA-M
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Description

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate is a chemical compound with the formula C12H8ClKN2S and a molecular weight of 286.82 .


Molecular Structure Analysis

While specific structural analysis for Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate is not available, studies on similar compounds provide some insights. For instance, a study on (E)-2-(4-chlorostyryl)-1-methylpyridin-1-ium iodide hydrate (CMPI) discussed the crystal system and cell parameters of the grown crystal . Another study discussed the structure-activity relationships of (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives .

Scientific Research Applications

Polymer-Coated Potassium Fertilizers in Agriculture

One study explored the effects of polymer-coated potassium chloride on cotton yield, indicating the importance of potassium (K) in plant growth and metabolism. Although not directly related to "Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate," this research emphasizes the role of potassium in agricultural applications and the potential benefits of modified potassium fertilizers under saline conditions (Yang et al., 2017).

Ring Transformations in Heterocyclic Chemistry

Another study demonstrated the transformation of heterocyclic compounds, such as 4-chloro-5-methyl-2-phenylpyrimidine, by potassium amide in liquid ammonia, resulting in products like 4(5)-ethynyl-2-phenylimidazole. This highlights a method of ring transformation in pyrimidine chemistry, which could be relevant for compounds similar to "Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate" (Meeteren, Plas, & Bie, 2010).

Antioxidant Agents from Pyrimidine Derivatives

The synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents offer insight into the medicinal chemistry applications of pyrimidine derivatives. This approach to creating antioxidant agents from pyrimidine derivatives suggests potential pharmaceutical applications for similarly structured compounds (Vartale et al., 2016).

Electrochemical Oxidation Studies

Research on the electrochemical oxidation of 2-pyrimidinethiols and a theoretical study of their dimers and disulfides reveal the complex behavior of pyrimidine derivatives in electrochemical environments. This study could inform the understanding of "Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate" in similar electrochemical studies (Freeman et al., 2008).

Safety And Hazards

While specific safety data for Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate is not available, safety data sheets for similar compounds provide general precautions such as avoiding dust formation, avoiding breathing vapors, mist or gas, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate and similar compounds could involve designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . Another potential direction could involve the design and synthesis of stilbazolium crystals having a π-conjugated system with a good nonlinear response .

properties

IUPAC Name

potassium;4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidine-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S.K/c13-10-4-1-9(2-5-10)3-6-11-7-8-14-12(16)15-11;/h1-8H,(H,14,15,16);/q;+1/p-1/b6-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVDQULQQOYYIG-ZIKNSQGESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC=C2)[S-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=NC=C2)[S-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClKN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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